2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a complex structure with multiple functional groups, including methoxy, benzothiazole, and chromeno-pyrrole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 6-methoxy-1,3-benzothiazole and 3,4,5-trimethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of multiple methoxy groups and its specific structural arrangement. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H22N2O7S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O7S/c1-33-15-9-10-17-21(13-15)38-28(29-17)30-23(14-11-19(34-2)25(36-4)20(12-14)35-3)22-24(31)16-7-5-6-8-18(16)37-26(22)27(30)32/h5-13,23H,1-4H3 |
InChI Key |
YEELWHULBCXTBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.